2-(Benzyloxy)-1-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone
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Overview
Description
2-(Benzyloxy)-1-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a complex organic compound that features a benzyloxy group, a bromopyridinyl group, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as benzyl alcohol, 3-bromopyridine, and pyrrolidine.
Step 1 Formation of Benzyloxy Group: Benzyl alcohol is reacted with an appropriate base (e.g., sodium hydride) to form the benzyloxy anion, which is then reacted with a suitable electrophile to introduce the benzyloxy group.
Step 2 Pyrrolidine Functionalization: Pyrrolidine is functionalized by reacting it with 3-bromopyridine under conditions that promote nucleophilic substitution, typically using a polar aprotic solvent like dimethylformamide (DMF) and a base such as potassium carbonate.
Step 3 Coupling Reaction: The benzyloxy intermediate is then coupled with the pyrrolidine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or a similar agent to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde or benzoic acid under strong oxidative conditions.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromopyridinyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Sodium methoxide (NaOMe) in methanol or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: 2-(Benzyloxy)-1-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)ethanol.
Substitution: Various substituted pyrrolidinyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
The compound’s structure suggests potential biological activity, particularly in the modulation of enzyme activity or receptor binding due to the presence of the pyrrolidinyl and bromopyridinyl groups.
Medicine
Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound could be explored for its activity against various biological targets, such as enzymes or receptors involved in disease pathways.
Industry
In the chemical industry, this compound could be used in the synthesis of advanced materials or as a precursor for other valuable chemicals.
Mechanism of Action
The exact mechanism of action would depend on the specific biological target. Generally, the compound could interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The bromopyridinyl group might enhance binding affinity through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-1-(3-pyrrolidinyl)ethanone: Lacks the bromopyridinyl group, potentially reducing its biological activity.
1-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone: Lacks the benzyloxy group, which might affect its solubility and reactivity.
Uniqueness
The presence of both the benzyloxy and bromopyridinyl groups in 2-(Benzyloxy)-1-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone makes it unique, offering a combination of properties that can be exploited for specific applications in medicinal chemistry and organic synthesis.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-phenylmethoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c19-16-7-4-9-20-18(16)24-15-8-10-21(11-15)17(22)13-23-12-14-5-2-1-3-6-14/h1-7,9,15H,8,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QATJQDOQZXQRDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)COCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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